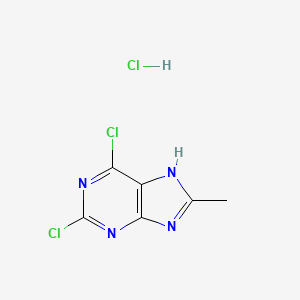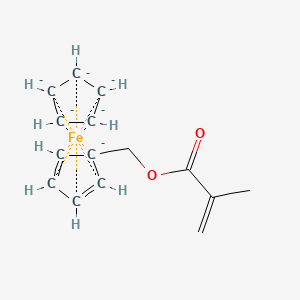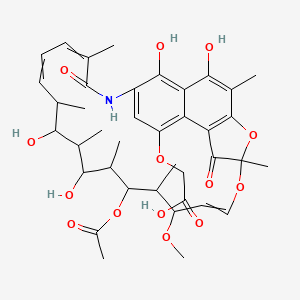
2,6-dichloro-8-methyl-9H-purine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is a chemical compound with the molecular formula C6H4Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-8-methyl-9H-purine;hydrochloride typically involves the chlorination of 8-methyl-9H-purine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-8-methyl-9H-purine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted purines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: The major products include oxo derivatives and dechlorinated purines.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-8-methyl-9H-purine;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-dichloro-8-methyl-9H-purine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the methyl group at the 8 position.
8-Methyl-9H-purine: Similar in structure but lacks the chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H5Cl3N4 |
|---|---|
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
2,6-dichloro-8-methyl-7H-purine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H,9,10,11,12);1H |
InChI-Schlüssel |
CXQSZTVJNYFZJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)

